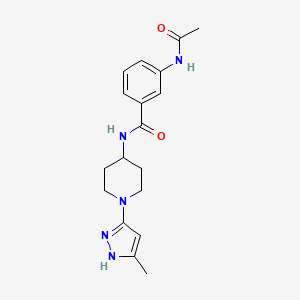
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide involves the inhibition of this compound, an enzyme that is involved in DNA repair. This compound is activated in response to DNA damage and plays a critical role in repairing single-strand breaks in DNA. Inhibition of this compound leads to the accumulation of DNA damage, which can be lethal to cancer cells, especially those with defects in the DNA repair pathway.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has been found to have several biochemical and physiological effects. It leads to the accumulation of DNA damage, which can trigger cell death pathways in cancer cells. Additionally, it can enhance the effectiveness of chemotherapy and radiotherapy by inhibiting the repair of DNA damage caused by these treatments. However, the inhibition of this compound can also lead to the development of resistance to chemotherapy and radiotherapy in some cases.
実験室実験の利点と制限
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, making it an ideal tool for studying the role of this compound in DNA repair and cancer biology. Additionally, it has been extensively studied in preclinical and clinical trials, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
For research include the development of new 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide inhibitors, the identification of biomarkers for response prediction, and the combination of this compound inhibitors with other targeted therapies.
合成法
The synthesis of 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has been described in the literature. It involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 4-(aminomethyl)piperidine, followed by acetylation of the resulting amine with acetic anhydride. The benzamide group is then introduced through the reaction of the resulting amine with 3-(bromomethyl)benzoic acid.
科学的研究の応用
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has been extensively studied for its potential as an anticancer agent. It has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The compound has been shown to enhance the effectiveness of chemotherapy and radiotherapy by inhibiting the repair of DNA damage caused by these treatments. Additionally, it has been found to have a synergistic effect with other this compound inhibitors, leading to increased anticancer activity.
特性
IUPAC Name |
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-10-17(22-21-12)23-8-6-15(7-9-23)20-18(25)14-4-3-5-16(11-14)19-13(2)24/h3-5,10-11,15H,6-9H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSQVMPKQQXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

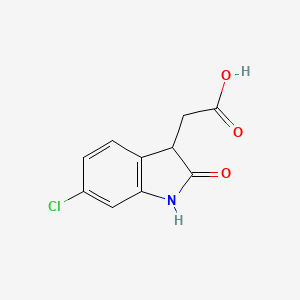
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2625079.png)
![Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2625080.png)
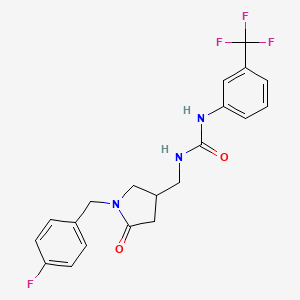
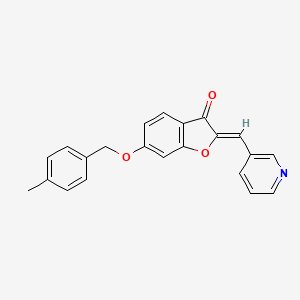
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2625085.png)

![N-[2-(4-ethylphenoxy)ethyl]acetamide](/img/structure/B2625087.png)
![methyl 1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylate](/img/structure/B2625088.png)
![3-[[4-[4-[(2-Carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2625089.png)
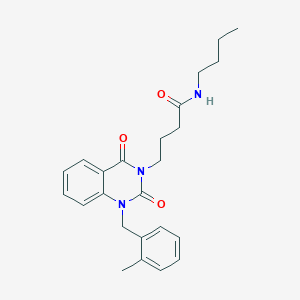
![(Z)-methyl 2-(6-((4-methylbenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2625093.png)